

Application Notes: Cerivastatin 0.8 mg for Long-Term Lipid Management

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Compound Focus: Cerivastatin

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Cerivastatin is a competitive inhibitor of HMG-CoA reductase. By inhibiting the conversion of HMG-CoA to mevalonate, it depletes intracellular cholesterol pools, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the bloodstream [1].

Key Efficacy Findings from the 52-Week Study A pivotal 52-week, double-blind, parallel-group study demonstrated the long-term efficacy and safety of **cerivastatin** 0.8 mg in patients with primary hypercholesterolemia. The key outcomes are summarized below [2] [3]:

Efficacy Parameter	Cerivastatin 0.8 mg	Cerivastatin 0.4 mg	Pravastatin 40 mg
LDL-C Reduction	40.8%	33.6%	31.5%
Total Cholesterol Reduction	29.0%	Information Missing	Information Missing
Triglycerides Reduction	18.3%	Information Missing	Information Missing
HDL-C Increase	9.7%	Information Missing	Information Missing

Efficacy Parameter	Cerivastatin 0.8 mg	Cerivastatin 0.4 mg	Pravastatin 40 mg
Patients Achieving NCEP Goal	81.8%	Information Missing	Information Missing
Patients with Atherosclerotic Disease Achieving NCEP Goal	54.1%	Information Missing	Information Missing

Table 1: Key efficacy results from a 52-week study comparing **cerivastatin** with pravastatin. All comparisons between **cerivastatin** 0.8 mg and pravastatin 40 mg were statistically significant ($p \leq 0.013$) [2] [3].

The study also found that patients with higher baseline triglyceride levels experienced greater reductions in triglycerides and greater elevations in HDL-C with **cerivastatin** therapy [2] [3].

Detailed Experimental Protocol

1. Study Design Overview

- **Title:** Long-term efficacy and safety of **cerivastatin** 0.8 mg in patients with primary hypercholesterolemia [2] [3].
- **Design:** Double-blind, randomized, parallel-group, active- and placebo-controlled study.
- **Duration:** 52 weeks.
- **Locations:** Multicenter, international.

2. Patient Population & Randomization

- **Participants:** 1,170 patients with primary hypercholesterolemia.
- **Randomization:** Patients were randomized in a 4:1:1 ratio to one of three treatment groups:
 - **Cerivastatin** 0.8 mg daily
 - **Cerivastatin** 0.4 mg daily
 - Placebo daily
- After 8 weeks, the placebo group was switched to pravastatin 40 mg daily for the remainder of the study. After 24 weeks, patients with insufficient LDL-C lowering were permitted to receive open-label resin therapy in addition to their assigned treatment [2] [3].

3. Primary and Secondary Endpoints

- **Primary Efficacy Endpoint:** Percentage change from baseline in Low-Density Lipoprotein Cholesterol (LDL-C).
- **Secondary Efficacy Endpoints:**
 - Percentage change from baseline in Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein Cholesterol (HDL-C).
 - Proportion of patients achieving target LDL-C levels as defined by the National Cholesterol Education Program (NCEP) guidelines [2] [3].
- **Safety Endpoints:**
 - Incidence and severity of adverse events.
 - Laboratory measurements, including creatine kinase (CK) and hepatic transaminases (AST, ALT) [2] [3].

4. Assessments & Schedule

- **Lipid Profiles:** Measured at baseline and at scheduled intervals throughout the 52-week treatment period.
- **Safety Monitoring:** Adverse events and laboratory safety tests were monitored throughout the study.

Safety and Tolerability Profile

In this 52-week study, **cerivastatin** was generally well-tolerated. The most commonly reported adverse events included arthralgia, headache, pharyngitis, and rhinitis [2] [3].

However, attention must be paid to the risk of muscle and liver toxicity, which ultimately led to the drug's withdrawal. The table below details the incidence of key laboratory abnormalities reported in the study:

Safety Parameter	Cerivastatin 0.8 mg	Cerivastatin 0.4 mg	Pravastatin 40 mg
Symptomatic CK >10x ULN	1.0%	1.5%	0%
Repeat Hepatic Transaminases >3x ULN	0.3-0.5%	0.5%	0%

Table 2: Incidence of key laboratory abnormalities. CK = Creatine Kinase; ULN = Upper Limit of Normal [2] [3].

It is critically important to note that **cerivastatin** was **voluntarily withdrawn from the U.S. and other worldwide markets in 2001** after post-marketing surveillance linked its use, particularly at the 0.8 mg dose and in combination with gemfibrozil, to an increased risk of fatal rhabdomyolysis. The risk of rhabdomyolysis with **cerivastatin** was significantly higher than with other statins available at the time [4] [1].

Non-Lipid Mechanisms of Action

Preclinical research has indicated that **cerivastatin** may have possessed effects beyond cholesterol reduction. An *in vitro* study on highly invasive breast cancer cell lines (MDA-MB-231) proposed a mechanism for anti-metastatic activity, which is illustrated in the following diagram [5]:

*Diagram 1: Proposed molecular mechanism for **cerivastatin**'s anti-invasive effects on highly invasive breast cancer cells. **Cerivastatin** depletes geranylgeranyl pyrophosphate (GGPP), preventing RhoA membrane translocation. This leads to disorganization of the actin cytoskeleton and inactivation of NF- κ B, ultimately reducing expression of proteases and inhibiting cell invasion and migration [5].*

Conclusion

In conclusion, historical clinical data from a 52-week study indicated that **cerivastatin** 0.8 mg was a highly effective agent for achieving long-term LDL-C reductions and helping patients reach NCEP lipid goals. However, this efficacy was overshadowed by a safety profile that included an unacceptable risk of serious muscle toxicity (rhabdomyolysis), which led to its global withdrawal. Research into its non-lipid mechanisms suggests potential pleiotropic effects, but its clinical application remains defunct.

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